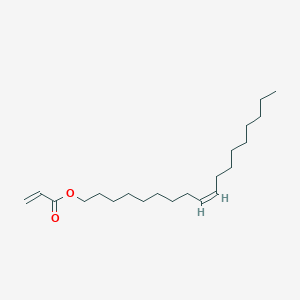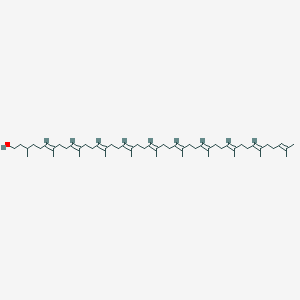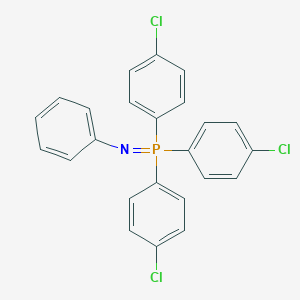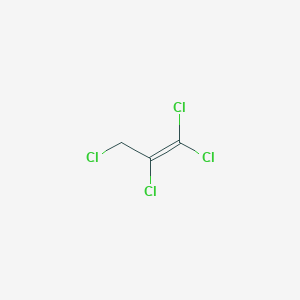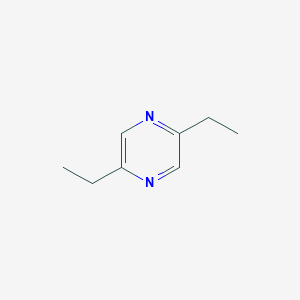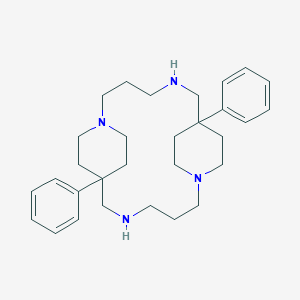
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl-, commonly known as TATD, is a chemical compound that has been widely studied in the field of organic chemistry. TATD is a macrocyclic compound that contains four nitrogen atoms and two tertiary amine groups. It has been used in various applications, including as a catalyst, a ligand, and a stabilizer.
Mechanism Of Action
The mechanism of action of TATD is not well understood. However, it is believed that TATD acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property of TATD makes it an effective catalyst in various reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of TATD. However, it has been reported that TATD has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential health effects of TATD.
Advantages And Limitations For Lab Experiments
TATD has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. TATD is also a versatile compound that can be used in various applications, such as catalysis and coordination chemistry. However, TATD has some limitations, such as its high cost and limited availability.
Future Directions
There are several future directions for the study of TATD. One area of research is the development of new synthesis methods for TATD that are more efficient and cost-effective. Another area of research is the study of TATD as a catalyst for new reactions. Additionally, further studies are needed to determine the potential health effects of TATD and its derivatives.
Conclusion
In conclusion, TATD is a macrocyclic compound that has been widely studied in the field of organic chemistry. It has been used as a catalyst, a ligand, and a stabilizer in various applications. The synthesis of TATD is a complex process, but it has several advantages for use in lab experiments. Further research is needed to determine the potential health effects of TATD and its derivatives, as well as to develop new synthesis methods and study its potential as a catalyst for new reactions.
Synthesis Methods
The synthesis of TATD is a complex process that involves multiple steps. The most common method for synthesizing TATD is through the reaction of 1,2-diaminocyclohexane with diphenylacetylene in the presence of a copper catalyst. This reaction results in the formation of TATD and copper acetylide. Other methods of synthesizing TATD have also been reported, such as the reaction of 1,2-diaminocyclohexane with diphenylacetylene in the presence of palladium catalysts.
Scientific Research Applications
TATD has been extensively studied in the field of organic chemistry due to its unique properties. It has been used as a catalyst in various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. TATD has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Additionally, TATD has been used as a stabilizer in the synthesis of nanoparticles.
properties
CAS RN |
13073-16-0 |
|---|---|
Product Name |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl- |
Molecular Formula |
C30H44N4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C30H44N4/c1-3-9-27(10-4-1)29-13-21-33(22-14-29)19-8-18-32-26-30(28-11-5-2-6-12-28)15-23-34(24-16-30)20-7-17-31-25-29/h1-6,9-12,31-32H,7-8,13-26H2 |
InChI Key |
DVGMRRFEANONDS-UHFFFAOYSA-N |
SMILES |
C1CNCC2(CCN(CCCNCC3(CCN(C1)CC3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
Canonical SMILES |
C1CNCC2(CCN(CCCNCC3(CCN(C1)CC3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
Other CAS RN |
13073-16-0 |
synonyms |
7,16-Diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




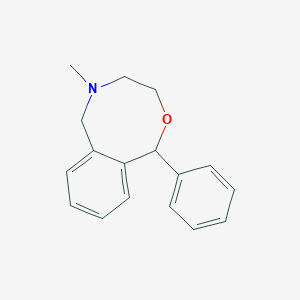



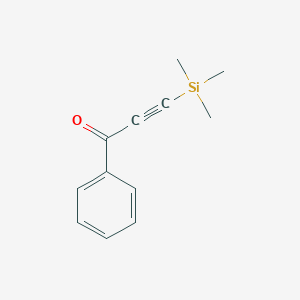


![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
